An In-depth Technical Guide to 5-Methyl-2-nitroanisole: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 5-Methyl-2-nitroanisole: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-nitroanisole is an aromatic organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its chemical structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methyl-2-nitroanisole, detailed experimental protocols for its synthesis and characterization, and a discussion of its metabolic pathway. The information is presented to support researchers and professionals in its safe and effective handling and application.
Physicochemical Properties
5-Methyl-2-nitroanisole is a colorless to slightly yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 5-Methyl-2-nitroanisole
| Property | Value | Reference |
| IUPAC Name | 2-Methoxy-4-methyl-1-nitrobenzene | |
| Synonyms | 2-Nitro-5-methylanisole, 3-Methyl-6-nitroanisole | |
| CAS Number | 38512-82-2 | |
| EC Number | 253-975-1 | |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Colorless to slightly yellow solid | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 265-267 °C | [1] |
| Density | ~1.206 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and benzene | [1] |
Experimental Protocols
Synthesis of 5-Methyl-2-nitroanisole from m-Cresol
The synthesis of 5-Methyl-2-nitroanisole can be achieved through a two-step process starting from m-cresol: methylation to form 3-methylanisole, followed by nitration.
Step 1: Methylation of m-Cresol to 3-Methylanisole
-
Materials: m-Cresol, dimethyl sulfate, sodium hydroxide, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and add dimethyl sulfate dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-methylanisole, which can be purified by distillation.
-
Step 2: Nitration of 3-Methylanisole
-
Materials: 3-Methylanisole, concentrated nitric acid, concentrated sulfuric acid, ice.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 3-methylanisole to the cooled sulfuric acid with continuous stirring, maintaining a low temperature.
-
Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 3-methylanisole solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 5-Methyl-2-nitroanisole is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol.
-
Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the purified 5-Methyl-2-nitroanisole is placed in a capillary tube sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
-
Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of 5-Methyl-2-nitroanisole in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition and Processing: Acquire the ¹H and ¹³C NMR spectra. Process the data by applying a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
-
Expected ¹H NMR Spectrum (Predicted):
-
Aromatic protons will appear as multiplets or distinct doublets and singlets in the range of δ 7.0-8.0 ppm.
-
The methoxy group protons will appear as a singlet at approximately δ 3.9 ppm.
-
The methyl group protons will appear as a singlet at approximately δ 2.4 ppm.
-
-
Expected ¹³C NMR Spectrum (Predicted):
-
Aromatic carbons will resonate in the region of δ 110-160 ppm.
-
The methoxy carbon will appear around δ 56 ppm.
-
The methyl carbon will appear around δ 21 ppm.
-
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching (from methyl and methoxy groups): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1525 cm⁻¹ and ~1350 cm⁻¹ (strong absorptions)
-
Aromatic C=C stretching: ~1600 cm⁻¹ and ~1470 cm⁻¹
-
C-O-C stretching (ether linkage): ~1250 cm⁻¹
-
Logical Relationships and Pathways
Synthesis Workflow
The synthesis of 5-Methyl-2-nitroanisole from m-cresol follows a logical two-step chemical transformation.
Caption: Synthesis workflow for 5-Methyl-2-nitroanisole.
Metabolic Pathway
Nitroaromatic compounds, including nitroanisole derivatives, can undergo metabolic transformations in biological systems. The primary metabolic pathways involve the reduction of the nitro group and oxidative demethylation.
Caption: Postulated metabolic pathways of 5-Methyl-2-nitroanisole.
Safety and Handling
5-Methyl-2-nitroanisole should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide provides essential information on the physical and chemical properties, synthesis, and analysis of 5-Methyl-2-nitroanisole. The detailed protocols and diagrams are intended to facilitate its use in research and development. A thorough understanding of its characteristics and safe handling procedures is crucial for its effective application in the synthesis of more complex molecules.
